molecular formula C9H13ClN2O2 B613030 H-Tyr-NH2 hcl CAS No. 53559-18-5

H-Tyr-NH2 hcl

Cat. No.: B613030
CAS No.: 53559-18-5
M. Wt: 180,21*36,45 g/mole
InChI Key: YDIMJFKFXYQUBZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-NH2 hydrochloride: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis

Scientific Research Applications

Chemistry: H-Tyr-NH2 hydrochloride is used as a chiral ligand in the synthesis of complex molecules. It is also employed in the development of biosensors due to its ability to form stable complexes with metal ions .

Biology: In biological research, H-Tyr-NH2 hydrochloride is used to study protein interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of tyrosine-containing peptides .

Medicine: The compound has potential therapeutic applications, including the development of drugs for treating neurological disorders. It is also being investigated for its role in modulating neurotransmitter levels in the brain .

Industry: H-Tyr-NH2 hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-NH2 hydrochloride typically involves the amidation of L-tyrosine. One common method is to react L-tyrosine with ammonia or an amine under specific conditions to form the amide. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of H-Tyr-NH2 hydrochloride may involve more scalable processes. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: H-Tyr-NH2 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

H-Tyr-NH2 hydrochloride exerts its effects primarily through interactions with enzymes and receptors in the body. The phenolic hydroxyl group of the tyrosine moiety can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amide group can participate in various biochemical pathways, modulating the function of proteins and other biomolecules .

Comparison with Similar Compounds

    L-Tyrosine: The parent compound of H-Tyr-NH2 hydrochloride, used in protein synthesis and as a precursor to neurotransmitters.

    L-Tyrosine ethyl ester hydrochloride: A derivative used in similar applications but with different solubility properties.

    L-Tyrosine benzyl ester hydrochloride: Another derivative with distinct chemical properties and applications.

Uniqueness: H-Tyr-NH2 hydrochloride is unique due to its amide group, which imparts different chemical and biological properties compared to other tyrosine derivatives. This makes it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMJFKFXYQUBZ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669542
Record name L-Tyrosinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53559-18-5
Record name L-Tyrosinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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